molecular formula C28H19N3O3 B12907164 2-(4-Nitrophenyl)-1,5,6-triphenylpyrimidin-4(1H)-one CAS No. 88317-21-9

2-(4-Nitrophenyl)-1,5,6-triphenylpyrimidin-4(1H)-one

Cat. No.: B12907164
CAS No.: 88317-21-9
M. Wt: 445.5 g/mol
InChI Key: QMEILUXWLUIMKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Nitrophenyl)-1,5,6-triphenylpyrimidin-4(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its pyrimidinone core, which is substituted with a nitrophenyl group at the 2-position and triphenyl groups at the 1, 5, and 6 positions. The presence of these substituents imparts unique chemical and physical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 2-(4-Nitrophenyl)-1,5,6-triphenylpyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-nitrobenzaldehyde with appropriate precursors under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at a specific temperature range (usually between 10-40°C) for a few hours to ensure complete conversion .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-(4-Nitrophenyl)-1,5,6-triphenylpyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions, leading to the formation of corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, where nucleophiles replace the nitro group.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-Nitrophenyl)-1,5,6-triphenylpyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeted cancer therapy due to its ability to inhibit specific molecular pathways.

    Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-1,5,6-triphenylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is known to inhibit the epidermal growth factor receptor (EGFR) pathway. This inhibition prevents the proliferation and spread of cancer cells by blocking the signaling pathways essential for cell survival and growth . The compound’s structure allows it to bind effectively to the active site of EGFR, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

2-(4-Nitrophenyl)-1,5,6-triphenylpyrimidin-4(1H)-one can be compared with other pyrimidinone derivatives and nitrophenyl-substituted compounds. Similar compounds include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

88317-21-9

Molecular Formula

C28H19N3O3

Molecular Weight

445.5 g/mol

IUPAC Name

2-(4-nitrophenyl)-1,5,6-triphenylpyrimidin-4-one

InChI

InChI=1S/C28H19N3O3/c32-28-25(20-10-4-1-5-11-20)26(21-12-6-2-7-13-21)30(23-14-8-3-9-15-23)27(29-28)22-16-18-24(19-17-22)31(33)34/h1-19H

InChI Key

QMEILUXWLUIMKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C(=NC2=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.